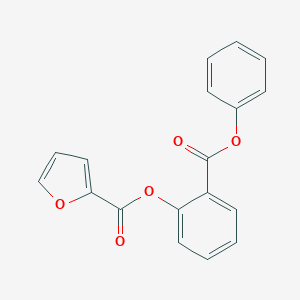
2-(Phenoxycarbonyl)phenyl 2-furoate
Description
2-(Phenoxycarbonyl)phenyl 2-furoate is an ester derivative combining a phenyl ring substituted with a phenoxycarbonyl group at the 2-position and a 2-furoate moiety. This compound is characterized by its dual functional groups: the phenoxycarbonyl group (electron-withdrawing) and the 2-furoate ester (heterocyclic aromatic).
Properties
CAS No. |
331673-01-9 |
|---|---|
Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3g/mol |
IUPAC Name |
(2-phenoxycarbonylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C18H12O5/c19-17(22-13-7-2-1-3-8-13)14-9-4-5-10-15(14)23-18(20)16-11-6-12-21-16/h1-12H |
InChI Key |
JKAVNLSUGXDGAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxycarbonyl)phenyl 2-furoate typically involves the esterification of furan-2-carboxylic acid with 2-phenoxycarbonylphenol. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis might involve more robust and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxycarbonyl)phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl furan-2-carboxylates.
Scientific Research Applications
Chemistry
In chemistry, 2-(Phenoxycarbonyl)phenyl 2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Furan derivatives are known for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenoxycarbonyl)phenyl 2-furoate involves its interaction with specific molecular targets in biological systems. The phenoxycarbonyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Phenoxycarbonyl vs. Ethoxycarbonyl: The phenoxycarbonyl group in the target compound enhances aromaticity and electron-withdrawing effects compared to the ethoxycarbonyl group in 3-(ethoxycarbonyl)phenyl 2-furoate. This difference may increase hydrolytic stability under acidic conditions .
- Steric Effects: The tert-butyl pyrazole group in 955961-65-6 introduces significant steric bulk, which could reduce enzymatic degradation rates compared to the planar phenoxycarbonyl group .
Physicochemical Properties
- Lipophilicity: The phenoxycarbonyl group increases lipophilicity (logP ~3.5 estimated), making the target compound more membrane-permeable than methyl 2-furoate (logP ~1.2) .
- Thermal Stability : Bulky substituents (e.g., tert-butylpyrazole) may elevate melting points, whereas simpler esters like methyl 2-furoate are liquids at room temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


